2,6-dichloro-N-isopropylpyrimidin-4-amine
Overview
Description
“2,6-dichloro-N-isopropylpyrimidin-4-amine” is a chemical compound with the molecular formula C7H9Cl2N3 . It has a molecular weight of 206.07 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted with two chlorine atoms at positions 2 and 6, and an isopropylamine group at position 4 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.07 g/mol . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Chemoselective Reactions : A study by Baiazitov et al. (2013) discusses chemoselective reactions of related dichloropyrimidine compounds with amines. They found that weak bases and secondary aliphatic amines selectively displace the chloride group in these reactions.
Synthesis of Dihydropyrimidinones : Xiang et al. (2011) developed a practical strategy for synthesizing highly substituted dihydropyrimidinones from dichloropyrimidine, primary amines, and aldehydes.
Preparation of Arylpyrido Pyrimidin-7-amines : In the context of antihypertensive activity, Bennett et al. (1981) prepared derivatives of arylpyrido pyrimidin-7-amines, including compounds similar to 2,6-dichloro-N-isopropylpyrimidin-4-amine, which showed promising results in lowering blood pressure.
Antitumor Properties : Research by Grigoryan et al. (2008) explored the antitumor properties of compounds synthesized from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, indicating potential applications in cancer treatment.
Pseudopolymorphs in Crystallography : Gerhardt et al. (2011) investigated the crystallization of derivatives of pyrimidin-4-ones, which include structures related to this compound, for their potential use in crystallography and material science.
Antibacterial Evaluation : A study by Etemadi et al. (2016) involved the synthesis of novel pyrimidothiazolo pyrimidines from dichloropyrimidine and their subsequent testing for antibacterial activity.
Safety and Hazards
The safety precautions for handling “2,6-dichloro-N-isopropylpyrimidin-4-amine” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be handled under inert gas and protected from moisture .
Properties
IUPAC Name |
2,6-dichloro-N-propan-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-4(2)10-6-3-5(8)11-7(9)12-6/h3-4H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZSXYVHBZZUHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613777 | |
Record name | 2,6-Dichloro-N-(propan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30297-43-9 | |
Record name | 2,6-Dichloro-N-(propan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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